chemical properties of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
chemical properties of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
An In-Depth Technical Guide to the Chemical Properties of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" status due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine . We will delve into its core chemical properties, elucidate its primary synthetic routes with a focus on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, analyze its reactivity, and explore its significant potential in drug discovery. This document is structured to provide not just data, but also the causal, mechanistic insights essential for researchers aiming to leverage this molecule in their work.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered immense interest in pharmaceutical development.[1][2] Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. This scaffold is the foundation for numerous approved drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem. The introduction of a thiophene ring at the 2-position and an amine group at the 3-position, as in the title compound, creates a molecule with significant potential for forming diverse, targeted interactions, making it a valuable building block for combinatorial chemistry and lead optimization.[2]
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃S | PubChem CID 686658[3] |
| Molecular Weight | 215.28 g/mol | PubChem CID 686658[3] |
| Monoisotopic Mass | 215.05171847 Da | PubChem CID 686658[3] |
| XLogP3 (Lipophilicity) | 2.5 | PubChem CID 686658[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 686658[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 686658[3] |
| Topological Polar Surface Area | 71.6 Ų | PubChem CID 686658[3] |
| Rotatable Bond Count | 1 | PubChem CID 686658[3] |
These predicted values suggest a molecule with moderate lipophilicity and good potential for forming hydrogen bonds, characteristics often sought in drug candidates.
Spectroscopic Characterization (Anticipated)
The structural confirmation of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine would rely on standard spectroscopic techniques. Based on data from similar compounds, the following spectral features are expected:[4][5][6]
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¹H NMR: The spectrum would be complex but characteristic. Protons on the pyridine ring would appear in the aromatic region (approx. δ 6.7-8.2 ppm). The thiophene ring protons would also resonate in this region (approx. δ 7.0-7.6 ppm), showing characteristic coupling patterns. The protons of the 3-amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The spectrum would show 11 distinct carbon signals corresponding to the fused ring system and the thiophene moiety. The carbon atom at the C2 position, bearing the thiophene ring, and the C3 position, bearing the amino group, would have characteristic chemical shifts.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations within the heterocyclic core (around 1500-1650 cm⁻¹).[4]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₁H₉N₃S.[7]
Synthesis and Reactivity: A Molecule Built for Diversity
The true power of this scaffold lies in its synthetic accessibility and the chemical reactivity that allows for extensive modification.
Core Synthesis: The Groebke-Blackburn-Bienaymé Reaction
The most efficient and versatile method for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) .[1][2][7][8] This is an acid-catalyzed, one-pot, three-component reaction that combines a 2-aminopyridine, an aldehyde (in this case, thiophene-2-carbaldehyde), and an isocyanide.[9][10]
The GBB-3CR is a cornerstone of modern medicinal chemistry for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity by varying each of the three starting components.[10][11]
Reactivity and Functionalization
The 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine molecule possesses several sites for further chemical modification, making it an ideal intermediate for creating libraries of related compounds.
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The 3-Amino Group: This is the most reactive handle. It can readily undergo:
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N-Acylation/N-Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.
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Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.[6]
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N-Arylation/N-Alkylation: Participation in coupling reactions (e.g., Buchwald-Hartwig, Ullmann) to introduce aryl or alkyl substituents.
-
-
The Heterocyclic Core: While the C3 position is occupied, other positions on the imidazo[1,2-a]pyridine ring (C5, C6, C7, C8) can undergo electrophilic aromatic substitution or be functionalized via modern C-H activation methodologies, though this often requires specific directing groups or catalysts.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and functionalization of the title compound, based on established procedures for this class of molecules.
Protocol: Synthesis via Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)
This protocol describes a general, acid-catalyzed one-pot synthesis of a 3-amino-2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Substituted Isocyanide (e.g., 4-chlorophenyl isocyanide) (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (p-TsOH·H₂O) (10 mol%)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq), methanol, and the acid catalyst (10 mol%).
-
Addition of Aldehyde: Stir the mixture at room temperature for 10 minutes. Add thiophene-2-carbaldehyde (1.0 eq) to the flask.
-
Addition of Isocyanide: Add the isocyanide (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Attach a condenser and heat the reaction mixture to 50-60 °C (or reflux, depending on the specific substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours. [12][13]5. Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine derivative.
-
Characterization: Confirm the structure of the final product using NMR, IR, and HRMS.
Protocol: Functionalization via Schiff Base Formation
This protocol describes the reaction of the 3-amino group with an aldehyde to form an imine (Schiff base).
Materials:
-
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.0-1.1 eq)
-
Ethanol or Diethyl Ether
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the 3-aminoimidazo[1,2-a]pyridine starting material (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask. [6]2. Addition of Reagents: Add the aldehyde (1.0-1.1 eq) and a catalytic amount of glacial acetic acid to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate may form as the product is generated. Reaction times can range from a few hours to 24 hours. [4][6]4. Isolation: If a precipitate forms, collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the formation of the imine bond (C=N) using IR spectroscopy (a characteristic stretch around 1600-1650 cm⁻¹) and NMR spectroscopy.
Conclusion
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties are defined by the privileged imidazo[1,2-a]pyridine core, which provides a rigid and biologically relevant scaffold, and by the strategically placed thiophene and amine functionalities, which serve as key points for molecular interactions and further chemical diversification. The efficiency of the Groebke-Blackburn-Bienaymé reaction in its synthesis, coupled with the reactivity of the 3-amino group, establishes this molecule as a powerful platform for the development of new therapeutics in areas such as oncology and infectious diseases. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development programs.
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